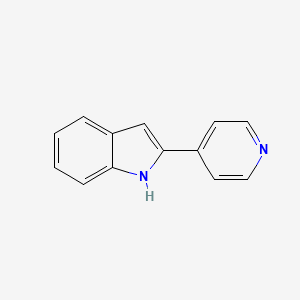

2-(ピリジン-4-イル)-1H-インドール

概要

説明

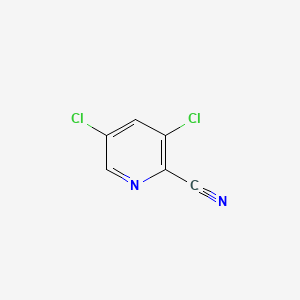

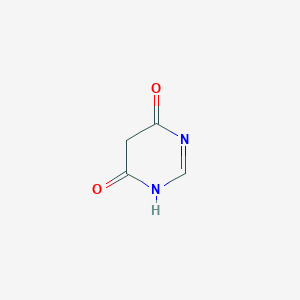

2-(pyridin-4-yl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The pyridinyl group attached to the indole core adds to the compound's complexity and potential for interaction with biological targets, making it a valuable scaffold for drug development .

Synthesis Analysis

The synthesis of indole derivatives, including those with pyridinyl substituents, has been a subject of extensive research. A method for synthesizing pyrido[1,2-a]indoles from 2-substituted pyridines and aryne precursors has been reported, which could potentially be adapted for the synthesis of 2-(pyridin-4-yl)-1H-indole . Another study describes a Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles, which involves multiple bond cleavages and formations, indicating the complexity and versatility of indole synthesis methods . Additionally, a Rh(I)-catalyzed cyclization has been used to synthesize annulated pyrido[3,4-b]indoles, demonstrating the utility of transition metal catalysis in constructing indole frameworks .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the heterocyclic core, which can participate in hydrogen bonding and other non-covalent interactions. The substitution pattern on the indole and pyridine rings can significantly influence the compound's electronic properties and reactivity. For instance, the synthesis of macrocyclic compounds containing indole and 1,4-dihydropyridine subunits showcases the structural diversity achievable with indole derivatives .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including cycloadditions, which are useful for constructing complex polycyclic structures. A [3+2]-cycloaddition of 2-vinylindoles with in situ generated 2-methide-2H-indoles has been developed to synthesize pyrrolo[1,2-a]indoles with high stereocontrol . The reactivity of indole derivatives towards electrophiles, nucleophiles, and radicals can be exploited in synthetic chemistry to create a wide array of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(pyridin-4-yl)-1H-indole derivatives are influenced by their molecular structure. For example, a series of 2-pyridin-2-yl-1H-indole derivatives exhibited long-wavelength fluorescent emission, which is sensitive to solvent polarity and pH. Some of these derivatives also showed good binding affinities to estrogen receptors, indicating potential biological activity . The photophysical properties of these compounds make them interesting for applications in materials science and as biological probes.

科学的研究の応用

抗線維化活性

この化合物は、潜在的な生物活性を持つ新規複素環式化合物の合成に使用されています。特に、2-(ピリジン-4-イル)-1H-インドールの誘導体は、有望な抗線維化活性を示しています。 これらの活性は、不死化ラット肝星細胞(HSC-T6)に対して評価され、いくつかの誘導体は、既知の薬物よりも優れた抗線維化活性を示しています .

医薬品中間体

2-(ピリジン-4-イル)-1H-インドールの誘導体は、医薬品研究において中間体として使用されます。 それらは、治療薬に開発される可能性のあるより複雑な化合物の合成において重要な役割を果たします .

抗菌特性

2-(ピリジン-4-イル)-1H-インドールから合成できるピリミジン部分を有する化合物は、抗菌性を示すことが知られています。 これは、それらを新しい抗菌剤の開発において価値のあるものにします .

抗ウイルス研究

同様に、2-(ピリジン-4-イル)-1H-インドールのピリミジン誘導体は、その抗ウイルス活性についても研究されています。 この研究は、ウイルス感染に対する継続的な闘いにおいて極めて重要です .

抗腫瘍用途

2-(ピリジン-4-イル)-1H-インドールの誘導体の、特定の種類の癌細胞に対する生物活性は、文献で報告されています。 これは、癌治療および抗腫瘍薬の開発における潜在的な用途を示唆しています.

抗真菌活性

抗菌特性に加えて、一部の誘導体は抗真菌活性も示します。 これは、さまざまな真菌感染症の治療における用途の範囲を広げます.

有機合成

この化合物は、有機合成の分野でも使用されています。 それは、医薬品化学において重要な、さまざまな複素環式化合物を構築するためのビルディングブロックとして役立ちます .

ケミカルバイオロジー

ケミカルバイオロジーでは、2-(ピリジン-4-イル)-1H-インドールは、化合物ライブラリーの構築に使用されます。 これらのライブラリーは、新しい生物活性をスクリーニングし、小分子と生物学的標的との相互作用を理解するために使用されます .

作用機序

Target of Action

2-(pyridin-4-yl)-1H-indole primarily targets specific proteins or enzymes within cells. These targets often include kinases, which play crucial roles in signal transduction pathways, or other regulatory proteins involved in cell growth and survival . By binding to these targets, the compound can modulate their activity, leading to various downstream effects.

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, altering the conformation and activity of the target proteins . This interaction can inhibit or activate the target proteins, depending on the nature of the binding and the specific target involved. For example, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting downstream signaling pathways.

Biochemical Pathways

2-(pyridin-4-yl)-1H-indole affects several biochemical pathways, particularly those involved in cell proliferation, apoptosis, and differentiation . By modulating the activity of key regulatory proteins, the compound can influence pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, and others. These pathways are critical for maintaining cellular homeostasis and responding to external stimuli.

Pharmacokinetics

The pharmacokinetics of 2-(pyridin-4-yl)-1H-indole involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally . It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed. Metabolism occurs primarily in the liver, where the compound is broken down by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility, stability, and the efficiency of its absorption and metabolism.

Result of Action

At the molecular level, the action of 2-(pyridin-4-yl)-1H-indole leads to changes in the activity of its target proteins, resulting in altered cellular functions . For instance, inhibition of a kinase may lead to reduced cell proliferation and increased apoptosis. At the cellular level, these molecular changes can result in decreased tumor growth, enhanced cell death, or other therapeutic effects, depending on the context of the disease being treated.

Action Environment

The efficacy and stability of 2-(pyridin-4-yl)-1H-indole can be influenced by various environmental factors . These include pH, temperature, and the presence of other compounds that may interact with it. For example, the compound may be more stable and effective in a slightly acidic environment, which is often found in tumor tissues. Additionally, the presence of other drugs or dietary components can affect the absorption and metabolism of the compound, thereby influencing its overall efficacy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRDXHIIRNEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378023 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21182-07-0 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)